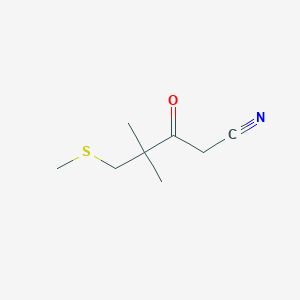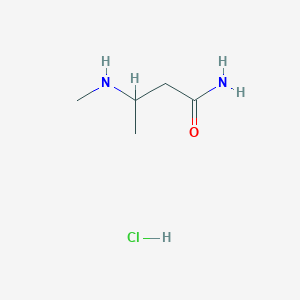
4,4-Dimethyl-5-(methylthio)-3-oxopentanenitrile
Vue d'ensemble
Description
4,4-Dimethyl-5-(methylthio)-3-oxopentanenitrile is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is also known as MTAO and is a derivative of pentanenitrile. MTAO is synthesized through a multistep process involving the reaction of various chemical reagents.
Applications De Recherche Scientifique
Acetylcholinesterase Inhibition for Alzheimer’s Disease
A novel series of compounds including isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiols have been designed to inhibit acetylcholinesterase (AChE), which is a key enzyme involved in the progression of Alzheimer’s disease . These inhibitors are capable of interacting with both the catalytic active site and peripheral anionic site of AChE simultaneously, offering a potential for more effective treatment options .
Parkinson’s Disease Research
The inhibition of AChE is also relevant in the context of Parkinson’s disease. By preventing the breakdown of acetylcholine, these inhibitors can potentially alleviate some of the motor symptoms associated with the disease, providing a new avenue for research and therapy development .
Myasthenia Gravis Treatment
Myasthenia gravis is another condition where AChE inhibitors can play a therapeutic role. The disease is characterized by muscle weakness, and enhancing acetylcholine levels at neuromuscular junctions can help improve muscle function .
Synthesis of Degradable Polymers
The compound has been used in the synthesis of degradable polymers, which is a significant step towards developing environmentally friendly materials. These polymers have potential applications in various industries, including packaging, agriculture, and biomedical devices .
Chemically Recyclable Polymers
In addition to degradable polymers, the compound plays a role in creating chemically recyclable polymers. This property is crucial for sustainability, as it allows for the recovery and reuse of polymer materials, reducing waste and environmental impact .
Drug Development and Pharmacology
The compound’s role in the synthesis of AChE inhibitors highlights its importance in drug development and pharmacology. It contributes to the creation of drugs with improved efficacy and reduced side effects for diseases involving cholinergic system dysfunctions .
Cognitive Enhancement
Beyond disease treatment, AChE inhibitors can also be used for cognitive enhancement in conditions where cholinergic neurotransmission is compromised. This includes applications in age-related cognitive decline and other neurodegenerative disorders .
Neuroprotective Agent Research
Finally, the compound’s involvement in AChE inhibitor synthesis suggests its potential as a neuroprotective agent. By modulating acetylcholine levels, it may help protect neurons from damage and improve neurological function in various conditions .
Propriétés
IUPAC Name |
4,4-dimethyl-5-methylsulfanyl-3-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-8(2,6-11-3)7(10)4-5-9/h4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJXSOZTTVUSHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401242833 | |
| Record name | 4,4-Dimethyl-5-(methylthio)-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-5-(methylthio)-3-oxopentanenitrile | |
CAS RN |
876299-32-0 | |
| Record name | 4,4-Dimethyl-5-(methylthio)-3-oxopentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876299-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethyl-5-(methylthio)-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[d]thiazol-7-ylmethanol](/img/structure/B1456270.png)





![{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1456281.png)





![N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1456290.png)